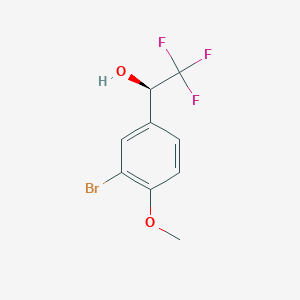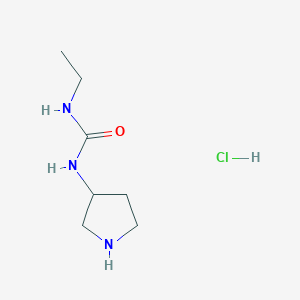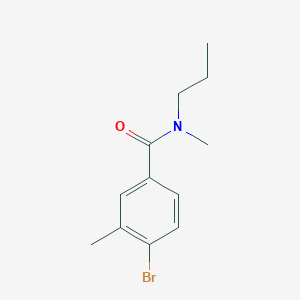
4-Bromo-N,3-dimethyl-N-propylbenzamide
Descripción general
Descripción
“4-Bromo-N,3-dimethyl-N-propylbenzamide” is a chemical compound with the molecular formula C9H10BrNO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “4-Bromo-N,3-dimethyl-N-propylbenzamide” consists of a benzamide core with a bromine atom at the 4-position and dimethylamine and propyl groups attached to the nitrogen atom . The average mass of the molecule is 228.086 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
4-Bromo-N,3-dimethyl-N-propylbenzamide is a compound that finds relevance in the synthesis of complex molecules and materials. A notable application involves the synthesis of benzamide derivatives, showcasing their potential as antagonists in medicinal chemistry. For instance, the synthesis of non-peptide small molecular antagonist benzamide derivatives, through a multi-step reaction involving bromination and reduction processes, indicates the utility of bromobenzamide compounds in creating bioactive molecules with potential therapeutic applications (H. Bi, 2015).
Photodynamic Therapy
In the realm of photodynamic therapy, derivatives of bromobenzamides have been synthesized and characterized for their photophysical and photochemical properties. The synthesis of zinc phthalocyanine derivatives substituted with benzamide groups showcases the role of these compounds in developing photosensitizers for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II mechanisms in photodynamic therapy (M. Pişkin, E. Canpolat, Ö. Öztürk, 2020).
Crystal Engineering
Bromobenzamide derivatives have also found applications in crystal engineering, where they participate in the formation of molecular tapes via hydrogen bonds and halogen bonds. The study of crystal structures incorporating 4-bromobenzamide reveals insights into the design of crystalline materials with specific properties. This research underscores the importance of bromobenzamides in material science, particularly in the modulation of molecular interactions for the design of new materials (B. K. Saha, A. Nangia, M. Jaskólski, 2005).
Biological Activities
On the pharmacological front, derivatives of 4-Bromo-N,3-dimethyl-N-propylbenzamide have been investigated for their biological activities. Compounds like N-(4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl)-2,3-dimethoxybenzamide have been synthesized and evaluated for their potential as sigma2-receptor ligands. These ligands are explored for their applicability in imaging proliferating tumor cells, indicating the potential of bromobenzamide derivatives in developing new diagnostic tools for cancer (D. Rowland et al., 2006).
Propiedades
IUPAC Name |
4-bromo-N,3-dimethyl-N-propylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-4-7-14(3)12(15)10-5-6-11(13)9(2)8-10/h5-6,8H,4,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMWEGUEQKCESY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1=CC(=C(C=C1)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-N,3-dimethyl-N-propylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{Thieno[3,2-b]pyridin-6-yl}propan-1-ol hydrochloride](/img/structure/B1448504.png)
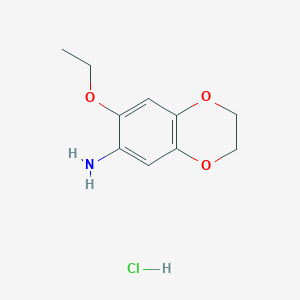
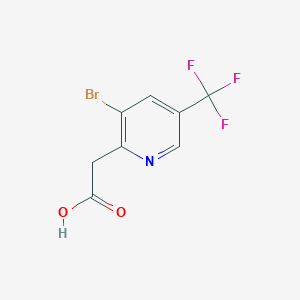



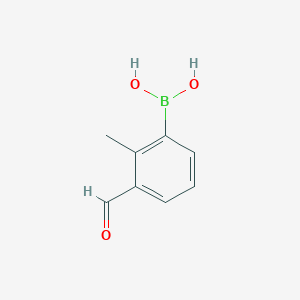
![3-(4-fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B1448519.png)
![5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-sulfonamide](/img/structure/B1448520.png)

![tert-butyl N-{1-[(3,5-dichlorophenyl)methyl]piperidin-4-yl}carbamate](/img/structure/B1448522.png)
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-sulfonamide](/img/structure/B1448524.png)
